molecular formula C17H19ClN2O3S B2442346 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one CAS No. 1251608-36-2

1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one

Cat. No.: B2442346
CAS No.: 1251608-36-2
M. Wt: 366.86
InChI Key: QHFUXRAHRUSLGS-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a piperidinylsulfonyl group, and a pyridinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Chlorobenzyl Intermediate: The initial step involves the chlorination of benzyl compounds to form the 2-chlorobenzyl intermediate.

    Cyclization to Form Pyridinone: The final step involves the cyclization of the intermediate compounds to form the pyridinone core, often under acidic or basic conditions to facilitate the ring closure.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl group, where nucleophiles can replace the chlorine atom.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-chlorobenzyl)-3-(piperidin-1-ylsulfonyl)pyridin-2(1H)-one can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-3-(morpholin-1-ylsulfonyl)pyridin-2(1H)-one: This compound has a morpholinylsulfonyl group instead of a piperidinylsulfonyl group, which may result in different chemical and biological properties.

    1-(2-chlorobenzyl)-3-(piperazin-1-ylsulfonyl)pyridin-2(1H)-one:

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-piperidin-1-ylsulfonylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3S/c18-15-8-3-2-7-14(15)13-19-10-6-9-16(17(19)21)24(22,23)20-11-4-1-5-12-20/h2-3,6-10H,1,4-5,11-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHFUXRAHRUSLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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